Quercetin 3-(2R-apiosylrutinoside)

Description

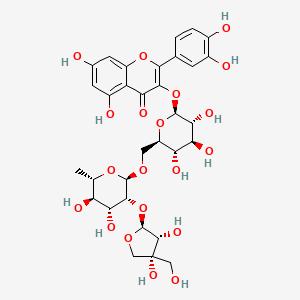

Structure

2D Structure

Properties

Molecular Formula |

C32H38O20 |

|---|---|

Molecular Weight |

742.6 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C32H38O20/c1-10-19(38)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(48-10)46-7-17-20(39)22(41)24(43)29(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22-,23+,24+,27+,28-,29-,30+,31-,32+/m0/s1 |

InChI Key |

KZJQLAODESHSCC-LCGCZILPSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution in Botanical Species

Presence in Chenopodium formosanum (Djulis)

Chenopodium formosanum, commonly known as Djulis, is a traditional Taiwanese crop recognized for its rich phytochemical content. Among these compounds, Quercetin (B1663063) 3-(2R-apiosylrutinoside) has been identified as a constituent of its flavonoid profile. nih.gov

Distribution in Hull and Kernel Extracts

Research into the phytochemical composition of Djulis has revealed that Quercetin 3-(2R-apiosylrutinoside) is present in the crude extract of the hull. nih.gov A study analyzing both the hull and kernel found that the hull extract generally contains higher levels of flavonoids compared to the kernel extract. nih.gov While rutin (B1680289) (quercetin-3-O-rutinoside) was the most abundant secondary metabolite in both hull and kernel extracts, Quercetin 3-(2R-apiosylrutinoside) was specifically identified within the flavonoid group of the hull's crude extract. nih.gov

Varietal Differences in Quercetin 3-(2R-apiosylrutinoside) Accumulation

Table 1: Extraction Yields from Different Djulis Varieties

| Variety | Hull Extract Yield | Kernel Extract Yield |

|---|---|---|

| Red | 14.3% | 7.3% |

| Orange | 12.2% | 7.4% |

| Yellow | 12.7% | 7.8% |

Data sourced from a 2024 study on the nutraceutical potential of Djulis hull. nih.gov

Identification in Chenopodium quinoa Willd. (Quinoa)

Quercetin 3-(2R-apiosylrutinoside) has also been identified in Chenopodium quinoa, a pseudocereal crop valued for its nutritional benefits. nih.gov

Comparative Accumulation in Seeds Versus Sprouts

Phytochemical analyses have been performed to compare the composition of quinoa seeds and sprouts. In a study of the 'Pasankalla' variety, Quercetin 3-(2R-apiosylrutinoside) was detected in both seed and sprout extracts. nih.gov Generally, quinoa sprouts show a significant increase in total flavonoids compared to the seeds. nih.govnih.gov For instance, one study noted that the total flavonoid content in sprouts ranged from 7.44 to 14.31 mg EQ/g of extract, while in seeds, it varied from 6.23 to 11.52 EQ/g. nih.gov This suggests that the germination process may enhance the accumulation of flavonoid compounds, including potentially Quercetin 3-(2R-apiosylrutinoside).

Variety-Specific Concentrations of Quercetin 3-(2R-apiosylrutinoside)

The concentration of flavonoids, including Quercetin 3-(2R-apiosylrutinoside), can vary among different quinoa varieties. A detailed phytochemical analysis of the 'Pasankalla' variety identified 93 constituents in the seed extract and 90 in the sprout extract, with Quercetin 3-(2R-apiosylrutinoside) being one of the identified flavonoid-O-glycosides. nih.gov Other varieties, such as 'Black Coito' and 'Yellow Maranganí', also show high total flavonoid content in their sprouts. nih.govmdpi.com

Table 2: Total Flavonoid Content in Seeds and Sprouts of Selected Quinoa Varieties

| Variety | Total Flavonoids in Sprouts (mg EQ/g) | Total Flavonoids in Seeds (mg EQ/g) |

|---|---|---|

| Pasankalla | High | High |

| Black Coito | 14.31 ± 0.50 | High |

| Yellow Maranganí | High | - |

| Black Collana | High | High |

Data compiled from studies on the biomolecules of 20 quinoa varieties. nih.gov Note: "High" indicates varieties mentioned for their significant flavonoid content, but specific mean values were not provided for all.

Isolation from Calystegia soldanella Leaves

Quercetin 3-(2R-apiosylrutinoside) has been successfully isolated from the leaves of Calystegia soldanella, a plant species found in coastal environments. nih.gov In a survey of the flavonoid composition of this species, seven flavonol glycosides were isolated and identified. nih.gov Among them was quercetin 3-O-apiosyl-(1→2)-[rhamnosyl-(1→6)-glucoside], which is the chemical name for Quercetin 3-(2R-apiosylrutinoside). nih.govresearchgate.net This isolation confirms the presence of the compound in the foliage of this particular plant.

Detection in Pelargonium x hortorum Extracts

Pelargonium x hortorum, commonly known as the garden geranium, is a popular ornamental plant. While its extracts are known to contain a variety of phenolic compounds, including numerous quercetin derivatives, the specific presence of Quercetin 3-(2R-apiosylrutinoside) has not been definitively identified in the available scientific literature.

High-pressure liquid chromatography (HPLC) studies of Pelargonium x hortorum florets have successfully identified several other quercetin glycosides. These include quercetin 3-glucoside, 3-galactoside, 3-rhamnoside, 3-rutinoside, and 3-rhamnosylgalactoside researchgate.net. Further analysis of the aerial parts of the plant has also confirmed the presence of various flavonoids researchgate.net. However, none of these studies have specifically reported the detection of the apiosylrutinoside conjugate of quercetin.

**Table 1: Identified Quercetin Glycosides in *Pelargonium x hortorum***

| Compound Name | Plant Part |

|---|---|

| Quercetin 3-glucoside | Florets, Aerial Part |

| Quercetin 3-galactoside | Florets |

| Quercetin 3-rhamnoside | Florets |

| Quercetin 3-rutinoside | Florets |

| Quercetin 3-rhamnosylgalactoside | Florets |

| Avicularin (Quercetin 3-O-α-L-arabinofuranoside) | Aerial Part |

Data sourced from researchgate.net

Proposed Identification in Spathodea campanulata Extracts

Spathodea campanulata, or the African tulip tree, is a flowering tree whose extracts have been analyzed for their rich phytochemical profile. In a 2022 study focusing on the chemical constituents of Spathodea campanulata leaf extracts, the tentative identification of quercetin-3-O-apiosylrutinoside was proposed. nih.gov

This identification was achieved through the use of liquid chromatography-mass spectrometry (LC-MS/MS). The analysis of the methanolic leaf extract revealed the presence of a compound with a mass-to-charge ratio (m/z) and fragmentation pattern consistent with that of quercetin-3-O-apiosylrutinoside nih.gov. While this identification is tentative and awaits further confirmation through isolation and structural elucidation, it represents a significant finding regarding the distribution of this specific flavonoid.

Table 2: Proposed Flavonoid Glycosides in Spathodea campanulata Leaf Extract

| Compound Name | Identification Status | Analytical Method |

|---|---|---|

| Quercetin-3-O-apiosylrutinoside | Tentatively Identified | LC-MS/MS |

Data sourced from nih.gov

Detection in Solanum lycopersicum (Tomato)

The tomato (Solanum lycopersicum) is a widely consumed fruit and a significant source of dietary flavonoids. While rutin (quercetin 3-rutinoside) is a well-known flavonoid in tomatoes, more complex quercetin glycosides have also been identified. nih.govresearchgate.netresearchgate.net

A notable study on the flavonoid composition of various tomato cultivars led to the first-time identification of a structural isomer of the target compound, namely quercetin 3-O-(2''-O-beta-apiofuranosyl-6''-O-alpha-rhamnopyranosyl-beta-glucopyranoside), within the Solanaceae family. nih.gov This discovery was significant as it highlighted the presence of apiose-containing flavonoids in tomatoes. The identification was rigorously confirmed using high-resolution liquid chromatography-mass spectrometry (LC-MS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques. nih.gov

The total flavonoid content in different tomato varieties can range from 4 to 26 mg per 100g of fresh weight. nih.gov In some cultivars, the concentration of this specific quercetin apiosyl-rhamnosyl-glucoside was found to be comparable to that of rutin. researchgate.net

**Table 3: Key Flavonoids Identified in *Solanum lycopersicum***

| Compound Name | Method of Identification | Significance |

|---|---|---|

| Quercetin 3-O-(2''-O-beta-apiofuranosyl-6''-O-alpha-rhamnopyranosyl-beta-glucopyranoside) | High-Resolution LC-MS, 2D NMR | First identification in Solanaceae |

| Rutin (Quercetin 3-rutinoside) | HPLC, LC-MS | Commonly found major flavonoid |

| Chalconaringenin | 2D NMR, High-Resolution LC-MS | Often the predominant flavonoid |

| Kaempferol 3-rutinoside | 2D NMR, High-Resolution LC-MS | Another identified flavonol glycoside |

Data sourced from nih.govresearchgate.net

Biosynthesis and Regulation of Quercetin 3 2r Apiosylrutinoside in Plants

Influence of Environmental Factors on Accumulation

The concentration of flavonoids, including Quercetin (B1663063) 3-(2R-apiosylrutinoside), within plant tissues is not static. It is dynamically influenced by various abiotic and biotic stresses, nutrient availability, and the application of agricultural biostimulants.

Nitrogen (N) is an essential nutrient that profoundly affects the balance between primary (growth-related) and secondary (defense-related) metabolism in plants. The accumulation of nitrogen-free secondary metabolites like flavonoids is often enhanced under conditions of nitrogen limitation.

Research on red and green leaf lettuce grown hydroponically demonstrated a clear inverse relationship between nitrogen supply and the concentration of flavonoid glycosides. plos.org Plants cultivated under low nitrogen conditions (0.75 mM and 3 mM N) exhibited significantly higher levels of quercetin and luteolin (B72000) glycosides compared to those grown with ample nitrogen (12 mM N). plos.org This suggests that when nitrogen is scarce, carbon is redirected from nitrogen-heavy primary metabolites (like amino acids and proteins) towards the synthesis of carbon-rich phenolic compounds. plos.org

Similarly, a study on Cyclocarya paliurus seedlings found that while severe nitrogen exclusion could be detrimental, intermediate nitrogen availability resulted in the highest accumulation of flavonoids in the leaves. nih.gov This highlights a nuanced relationship where a moderate level of nitrogen stress can optimize the production of these compounds. nih.gov The underlying mechanism is often linked to the plant's internal carbon-to-nitrogen (C/N) ratio; a high C/N ratio, which occurs under nitrogen deficiency, is believed to trigger the upregulation of the flavonoid biosynthetic pathway. nih.gov

Interactive Data Table: Effect of Nitrogen Concentration on Flavonoid Content

| Plant Species | Nitrogen Treatment | Observed Effect on Flavonoid Concentration | Reference |

| Red & Green Lettuce | Low N (0.75 mM, 3 mM) vs. High N (12 mM) | Increased concentration of quercetin and luteolin glycosides at lower N levels. | plos.org |

| Cyclocarya paliurus | Intermediate N (0.63 mM NH₄NO₃) vs. Low (0 mM) & High (2.00 mM) | Highest total flavonoid content in leaves observed at intermediate N levels. | nih.gov |

Biostimulants, particularly extracts derived from seaweed, are increasingly recognized for their ability to enhance plant growth, nutrient use efficiency, and stress tolerance. nih.govicm.edu.pl Recent research indicates that their mode of action involves the modulation of the plant's own metabolic and signaling pathways rather than simply providing nutrients or hormones. biostimulants.eu

The application of seaweed extracts, such as those from Ascophyllum nodosum, has been shown to modulate the expression of genes central to the flavonoid biosynthetic pathway. mdpi.com These extracts can trigger defense signaling pathways (involving jasmonic acid and ethylene), which often leads to an increase in the production of phenolic compounds. mdpi.com For example, treatment with certain seaweed extracts has resulted in the upregulation of phenylalanine ammonia-lyase (PAL), a critical entry-point enzyme for the phenylpropanoid pathway that provides the precursors for all flavonoids. mdpi.com

Enzymatic Pathways Involved in Glycosylation and Sugar Moiety Attachment

The conversion of the quercetin aglycone into Quercetin 3-(2R-apiosylrutinoside) is a precise enzymatic process. This transformation depends on a class of enzymes known as UDP-flavonoid glycosyltransferases (UFGTs). ijfmr.comnih.gov These enzymes catalyze the transfer of a sugar molecule from an activated donor, such as UDP-glucose, to a specific hydroxyl group on the flavonoid backbone. ijfmr.com

The formation of the apiosylrutinoside chain is a sequential process requiring multiple, highly specific glycosyltransferases:

Glucosylation: The process begins with a specific glucosyltransferase that attaches a glucose molecule to the 3-hydroxyl group of the quercetin aglycone. This forms the common flavonoid Quercetin 3-O-glucoside, also known as isoquercitrin (B50326). nih.gov

Rhamnosylation: Next, a rhamnosyltransferase acts on the newly attached glucose. It specifically links a rhamnose molecule to the glucose, forming the disaccharide rutinose and yielding Quercetin 3-O-rutinoside (rutin).

Apiosylation: Finally, a third, highly specialized apiosyltransferase recognizes the rutinose moiety and attaches an apiose sugar molecule to it at a specific position (the 2-position of the glucose), completing the formation of Quercetin 3-(2R-apiosylrutinoside).

The presence and coordinated action of this specific suite of glycosyltransferases are the ultimate determinants of whether a plant can synthesize this particular complex flavonoid. The diversity of these enzymes is a major contributor to the vast chemical diversity of flavonoids found in the plant kingdom. nih.gov

Genetic and Transcriptional Regulation of Relevant Biosynthetic Enzymes (e.g., Flavonoid 3'-Hydroxylase)

The synthesis of the quercetin aglycone itself is under tight genetic control. The key step that differentiates quercetin precursors from other flavonoids, such as kaempferol, is the hydroxylation of the B-ring at the 3' position. This reaction is catalyzed by the enzyme Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase. ijfmr.comnih.gov

The expression of the gene encoding F3'H, along with other genes in the flavonoid pathway, is controlled by a sophisticated network of transcription factors. nih.govnih.gov These regulatory proteins bind to promoter regions of the biosynthetic genes and switch them on or off in response to developmental and environmental signals. The primary families of transcription factors involved are:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40 repeat proteins

These factors often work together in a combinatorial fashion, forming a regulatory complex that precisely controls the timing, location, and intensity of flavonoid production. nih.gov For instance, studies in grapevine have shown that the expression of the F3'H gene is regulated in a specific temporal and tissue-based manner, correlating directly with the types of flavonoids being produced in the skin and flesh of the berry during its development. nih.gov Furthermore, genetic studies in species like Melilotus alba have identified specific gene loci that directly control 3'-hydroxylation activity, proving that this enzymatic step is a key genetic checkpoint in determining the final flavonoid profile of the plant. unl.edu

Interactive Data Table: Key Enzymes and Regulators in Quercetin Biosynthesis

| Enzyme/Regulator | Role | Regulating Transcription Factors | Reference |

| Flavonoid 3'-hydroxylase (F3'H) | Catalyzes the hydroxylation of the B-ring at the 3' position, essential for forming quercetin precursors. | R2R3-MYB, bHLH, WD40 proteins | ijfmr.com, nih.gov, nih.gov |

| Flavanone 3-hydroxylase (F3H) | Catalyzes the hydroxylation of the C-ring at the 3-position, an early step in dihydroflavonol synthesis. | R2R3-MYB, bHLH, WD40 proteins | ijfmr.com, semanticscholar.org |

| UDP-flavonoid glycosyltransferases (UFGTs) | Transfer sugar moieties to the flavonoid aglycone to create various glycosides. | Often co-regulated with pathway structural genes. | ijfmr.com, nih.gov |

| R2R3-MYB Transcription Factors (e.g., Ant1) | Key regulators that activate the transcription of structural genes like F3H. | - | semanticscholar.org |

Advanced Methodologies for Extraction, Separation, and Characterization

Extraction Techniques Employed in Academic Studies

The initial and one of the most crucial steps in studying Quercetin (B1663063) 3-(2R-apiosylrutinoside) is its extraction from the source material, typically plants. The choice of extraction technique significantly influences the yield and purity of the final extract.

Conventional solvent extraction remains a widely used approach for obtaining flavonoids from plant materials. The selection of the solvent system is paramount and is often determined by the polarity of the target compound. For glycosides like Quercetin 3-(2R-apiosylrutinoside), polar solvents are generally preferred.

Methanol (B129727) and Ethanol (B145695): These are the most common solvents used for the extraction of quercetin and its glycosides. researchgate.net Methanol, in particular, is frequently cited for its high extraction efficiency for flavonoids from various plant matrices. researchgate.netresearchgate.net Studies have shown that aqueous mixtures of these alcohols, such as 80% methanol or 50% methanol, can enhance extraction yields. researchgate.netjmp.ir For instance, the extraction of flavonoids from Sedum species has been effectively achieved using methanol. phcogj.com Similarly, a 70% ethanol extract of Oenothera biennis was found to contain various polyphenols. mdpi.com The extraction process often involves soaking the crushed plant material in the chosen solvent for a period ranging from minutes to several hours, sometimes with heating to enhance efficiency. researchgate.net

Aqueous Extraction: Water, being a highly polar and environmentally benign solvent, is also utilized. However, its efficiency can be lower compared to alcohols for certain flavonoids. To improve yields, aqueous extractions are often modified, for example, by acidifying the water. An extraction medium of 50% Methanol combined with 1.2 M HCl has been reported for flavonoid extraction. researchgate.net

The table below summarizes various solvent systems used in the extraction of quercetin and related flavonoids from different plant sources.

| Plant Source | Solvent System | Extraction Conditions | Reference |

| Sedum species | Methanol | Not specified | phcogj.com |

| Allium cepa (Onion) | 80% Methanol | Ultrasound bath, 2 min | researchgate.net |

| Apium graveolens | 80% Methanol | Column chromatography | jmp.ir |

| Oenothera biennis | 70% Ethanol | Not specified | mdpi.com |

| Ficus sycomorus | Ethyl acetate | Chromatographic techniques | nih.gov |

Ultrasound-Assisted Extraction (UAE) is a modern technique that enhances extraction efficiency by using the energy of ultrasonic waves. nih.gov This method creates acoustic cavitation, which disrupts plant cell walls, facilitating the release of intracellular contents into the solvent. nih.gov UAE offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and increased yields.

For example, a study on the extraction of quercetin from onion skin utilized a combination of heating, stirring, and sonication. nih.gov The procedure involved heating the sample in a DES-water mixture at 50°C with magnetic stirring, followed by sonication in an ultrasound bath. nih.gov This combined approach demonstrates the utility of ultrasound in enhancing the extraction process. nih.gov The efficiency of UAE is influenced by several parameters, including ultrasonic power, frequency, temperature, and the properties of the solvent.

Chromatographic Separation Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating Quercetin 3-(2R-apiosylrutinoside) from other components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of flavonoid glycosides. nih.govnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for this purpose. phcogj.commpg.de

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier (such as formic acid or phosphoric acid) to improve peak shape and resolution. phcogj.comnih.govmdpi.com Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, with flavonoids like quercetin derivatives showing strong absorbance around 350-370 nm. nih.govmdpi.com

The following table details typical HPLC parameters used for the analysis of quercetin and its glycosides.

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net

UPLC systems operate at higher pressures and are well-suited for resolving complex mixtures of structurally similar compounds, such as different flavonoid glycosides. The principles of separation are similar to HPLC, typically employing reversed-phase C18 columns and gradient elution with mobile phases like acetonitrile and acidified water. nih.gov The shorter run times make UPLC particularly valuable for high-throughput analysis.

Mass Spectrometry-Based Identification and Quantification

While HPLC and UPLC with UV detection are excellent for separation and quantification, Mass Spectrometry (MS) is indispensable for the definitive identification and structural characterization of compounds like Quercetin 3-(2R-apiosylrutinoside). When coupled with a chromatographic system (LC-MS), it provides both retention time data and mass-to-charge ratio (m/z) information.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large, thermally labile molecules like flavonoid glycosides, often detecting them as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. researchgate.netucdavis.edu For Quercetin 3-(2R-apiosylrutinoside), the predicted deprotonated molecule [M-H]⁻ would have an m/z of 741.18832. uni.lu

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. For example, in the analysis of quercetin-O-(O-galloyl)-hexoside, fragmentation resulted in product ions at m/z 463 and m/z 301, corresponding to the loss of specific moieties. mdpi.com In the analysis of quercetin-3-O-rutinoside, a precursor ion of m/z 609 fragments to a dominant product ion of m/z 301, which corresponds to the quercetin aglycone. researchgate.net This fragmentation pattern is crucial for confirming the identity of the aglycone and the nature of the glycosidic linkages. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for quantifying these compounds in complex biological matrices like plasma. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone technique for the analysis of flavonoid glycosides like Quercetin 3-(2R-apiosylrutinoside). This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical LC-ESI-MS/MS workflow, the plant extract is first subjected to chromatographic separation on a reversed-phase column. This separates Quercetin 3-(2R-apiosylrutinoside) from other compounds in the mixture based on its polarity. The separated compound then enters the mass spectrometer through an electrospray ionization source, which generates charged molecules (ions) in the gas phase.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For Quercetin 3-(2R-apiosylrutinoside), the precursor ion corresponding to its molecular weight is selected and subjected to fragmentation. This process, known as tandem mass spectrometry (MS/MS), generates a unique fragmentation pattern that serves as a molecular fingerprint, allowing for highly specific identification. The fragmentation of the glycosidic bonds is a key diagnostic feature, revealing the nature of the sugar moieties and their linkage to the quercetin aglycone.

Ultra-Performance Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESIMS-MS/MS)

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional high-performance liquid chromatography (HPLC). By utilizing columns with smaller particle sizes (<2 µm), UPLC achieves higher resolution, improved sensitivity, and faster analysis times. When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, this technique provides extremely accurate mass measurements.

UPLC-HRESIMS-MS/MS allows for the precise determination of the elemental composition of Quercetin 3-(2R-apiosylrutinoside) and its fragments. This high mass accuracy is crucial for distinguishing between isomers and for confirming the identity of the compound with a high degree of confidence. The enhanced separation efficiency of UPLC is particularly beneficial when analyzing complex extracts containing numerous structurally similar flavonoids.

Untargeted Metabolomics and Molecular Networking Approaches for Compound Profiling

Molecular networking is a powerful data analysis strategy used in conjunction with untargeted MS/MS data. It organizes the vast amount of spectral information by grouping structurally similar molecules into networks. In the context of Quercetin 3-(2R-apiosylrutinoside), this approach can help to identify related glycosides with different sugar combinations or other structural modifications. By visualizing the chemical space of flavonoids within a plant extract, molecular networking facilitates the rapid identification of known compounds and the targeted isolation of novel ones.

Spectrophotometric Assays for Total Flavonoid Content Determination (e.g., AlCl3 Method)

Spectrophotometric assays provide a rapid and cost-effective means of estimating the total flavonoid content (TFC) in a sample. The most widely used method is the aluminum chloride (AlCl3) colorimetric assay. researchgate.netmdpi.com

This assay is based on the principle that aluminum chloride forms stable complexes with flavonoids that possess a C-4 keto group and either a C-3 or C-5 hydroxyl group. mdpi.com This complex formation results in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, which can be measured using a spectrophotometer. mdpi.comqu.edu.qa The intensity of the resulting color is proportional to the amount of flavonoids present.

The procedure typically involves mixing the plant extract with an aluminum chloride solution and measuring the absorbance at a specific wavelength, often around 415-430 nm. qu.edu.qaakjournals.com Quercetin is commonly used as a standard to create a calibration curve, and the TFC of the sample is expressed as quercetin equivalents (QE). researchgate.netqu.edu.qanih.gov It is important to note that the AlCl3 method is a general assay for total flavonoids and is not specific to Quercetin 3-(2R-apiosylrutinoside). The reactivity and the wavelength of maximum absorbance can vary between different flavonoid structures. qu.edu.qa Therefore, while useful for a general estimation, it should be complemented by more specific chromatographic techniques for accurate quantification of individual compounds.

Interactive Data Table: Comparison of Advanced Analytical Methodologies

| Methodology | Principle | Advantages | Limitations | Primary Application for Quercetin 3-(2R-apiosylrutinoside) |

| LC-ESI-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, provides structural information. | Moderate resolution compared to HRMS. | Targeted quantification and confirmation of identity. |

| UPLC-HRESIMS-MS/MS | High-resolution chromatographic separation coupled with high-accuracy mass measurement. | Excellent resolution, high mass accuracy, fast analysis. | Higher instrument cost and complexity. | Accurate mass determination and structural elucidation. |

| Untargeted Metabolomics | Global profiling of all small molecules in a sample. | Comprehensive analysis, discovery of novel compounds. | Data analysis can be complex, requires specialized software. | Profiling of related flavonoids and pathway analysis. |

| Molecular Networking | Organization of MS/MS data based on spectral similarity. | Visualization of chemical space, rapid identification of analogs. | Dependent on the quality and completeness of spectral libraries. | Identification of structurally related flavonoid glycosides. |

| AlCl3 Spectrophotometric Assay | Formation of a colored complex between AlCl3 and flavonoids. | Simple, rapid, and low cost. | Non-specific, results can be influenced by other compounds. | Estimation of total flavonoid content in an extract. |

Metabolic Fate and Biotransformation Studies in Vitro and Non Human in Vivo Models

Research on the Metabolic Fate of Quercetin (B1663063) 3-(2R-apiosylrutinoside)

Research on the specific metabolic fate of Quercetin 3-(2R-apiosylrutinoside) is limited; however, the metabolic pathway can be inferred from studies on structurally similar complex quercetin glycosides. Upon ingestion, large flavonoid glycosides like this are generally not absorbed intact in the upper gastrointestinal tract. Their journey begins in the small intestine and continues to the colon, where they encounter a vast array of microbial enzymes.

The initial step in the metabolism of quercetin glycosides is deglycosylation. nih.gov This process, primarily carried out by gut microbiota in the large intestine, involves the cleavage of the complex sugar moiety (apiosylrutinose) to yield the quercetin aglycone. nih.gov The gut microbiota can further break down the quercetin aglycone through ring-fission, resulting in smaller phenolic acid derivatives such as 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid. nih.gov

A portion of the released quercetin aglycone can be absorbed by intestinal epithelial cells. nih.gov Once absorbed, it undergoes extensive phase II metabolism, both in the intestinal cells and subsequently in the liver. nih.govnih.gov This involves conjugation reactions, including glucuronidation, sulfation, and methylation, leading to the formation of various water-soluble metabolites like quercetin-3-O-glucuronide, quercetin-3'-O-sulfate, and 3'-O-methylquercetin (isorhamnetin). tandfonline.comrsc.org These conjugated metabolites are the primary forms that circulate in the bloodstream. tandfonline.comrsc.org Any absorbed quercetin glycosides that were not fully hydrolyzed in the gut are believed to undergo complete biotransformation before reaching systemic circulation, as intact glycosides are generally not detected in the blood. nih.gov

Enzymatic Hydrolysis and Deglycosylation Mechanisms of Quercetin 3-(2R-apiosylrutinoside) (e.g., Lysosomal alpha-glucosidase interactions)

The deglycosylation of Quercetin 3-(2R-apiosylrutinoside) is a stepwise enzymatic process. The trisaccharide chain, apiosylrutinose, consists of an apiose sugar linked to a rutinose (rhamnose-glucose) disaccharide, which is in turn attached to the quercetin molecule at the 3-hydroxyl position.

The enzymatic breakdown is initiated by specific glycosidases, primarily of microbial origin in the colon. An α-L-rhamnosidase would first cleave the terminal rhamnose from the rutinose unit. Subsequently, a β-glucosidase would hydrolyze the remaining glucose. The apiose sugar would also be removed by a corresponding apiosidase. This sequential removal of sugars ultimately liberates the quercetin aglycone.

Within cells, lysosomal enzymes can also play a role. For instance, lysosomal β-glucuronidases are known to hydrolyze glucuronide conjugates of quercetin. nih.gov While the direct interaction of lysosomal alpha-glucosidase with Quercetin 3-(2R-apiosylrutinoside) is not specifically detailed, it is established that cellular β-glucosidases contribute to the deglycosylation of absorbed flavonoid glucosides. nih.gov The complex structure of the apiosylrutinoside moiety suggests that a consortium of enzymes with different specificities is required for its complete hydrolysis.

Biochemical conversion processes often utilize enzymes to break down complex biomass components into simpler sugars. youtube.com This same principle of enzymatic hydrolysis is central to the metabolism of complex flavonoid glycosides in biological systems. nih.govnih.gov

Comparative Biotransformation Profiles with Related Flavonoid Glycosides

The biotransformation of Quercetin 3-(2R-apiosylrutinoside) can be understood by comparing it with simpler, more extensively studied quercetin glycosides such as rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside). The nature and complexity of the sugar moiety significantly influence the rate and extent of absorption and metabolism.

Generally, the bioavailability of quercetin from its glycosides is inversely related to the complexity of the sugar chain. Quercetin glucosides are absorbed more rapidly than rutinosides. researchgate.net This is because quercetin-3-O-glucoside can be hydrolyzed by lactase phlorizin (B1677692) hydrolase at the brush border of the small intestine, allowing for earlier absorption of the resulting aglycone. nih.gov In contrast, rutin, with its disaccharide (rutinose), is primarily metabolized by the gut microbiota in the colon.

Given that Quercetin 3-(2R-apiosylrutinoside) possesses an even more complex trisaccharide, its hydrolysis and subsequent absorption are expected to be slower and potentially less efficient than that of rutin. The presence of the additional apiose sugar necessitates another specific enzyme for its removal, likely delaying the release of the quercetin aglycone. Some studies have even found that certain complex glycosides, like quercetin-3-O-sophoroside, may be partially absorbed intact, pointing to the critical role of the terminal sugar and glycosidic linkage in the absorption mechanism. illinois.edunih.gov

The following table summarizes the comparative aspects of biotransformation for these related quercetin glycosides.

| Feature | Quercetin 3-(2R-apiosylrutinoside) | Quercetin-3-O-rutinoside (Rutin) | Quercetin-3-O-glucoside (Isoquercitrin) |

| Sugar Moiety | Apiosylrutinose (Trisaccharide) | Rutinose (Disaccharide) | Glucose (Monosaccharide) |

| Primary Site of Hydrolysis | Large Intestine (Microbiota) | Large Intestine (Microbiota) | Small Intestine (LPH) & Large Intestine |

| Key Hydrolyzing Enzymes | Apiosidase, α-L-rhamnosidase, β-glucosidase | α-L-rhamnosidase, β-glucosidase | Lactase phlorizin hydrolase (LPH), β-glucosidase |

| Relative Rate of Aglycone Release | Slowest | Slow | Fast |

| Primary Circulating Metabolites | Conjugates (glucuronides, sulfates) of quercetin and its methylated forms (e.g., isorhamnetin) | Conjugates (glucuronides, sulfates) of quercetin and its methylated forms (e.g., isorhamnetin) | Conjugates (glucuronides, sulfates) of quercetin and its methylated forms (e.g., isorhamnetin) |

Mechanistic Research on Biological Activities at Cellular and Molecular Levels

Modulation of Cellular Signaling Pathways and Gene Expression

Drawing from the broader understanding of quercetin (B1663063) and its glycosides, it is evident that these compounds can significantly modulate various cellular signaling pathways and gene expression, which are crucial in the pathogenesis of several diseases. Quercetin has been shown to influence key signaling pathways such as PI3K, MAPK, and Wnt. nih.govnih.gov By modulating the expression of proteins within these pathways, quercetin can inhibit cell proliferation, trigger cell cycle arrest, and induce apoptosis, or programmed cell death. nih.gov For instance, in cancer cells, quercetin can down-regulate genes involved in the G2-M phase of the cell cycle, such as CCNB1, CCNB2, and CDK2, leading to cell cycle arrest at this stage. nih.gov

Furthermore, quercetin and its derivatives are known to interact with and modulate the activity of signaling molecules that are central to redox balance, inflammation, and fibrogenesis, including Nrf2, AMPK, NF-κB, and SIRT1. mdpi.com These pathways are interconnected, with SIRT1 activating AMPK, which in turn promotes the antioxidant response driven by Nrf2, while collectively suppressing inflammatory responses mediated by NF-κB. mdpi.com The ability of quercetin glycosides to modulate these intricate signaling networks underscores their potential as therapeutic agents for a range of conditions, including cancer and inflammatory diseases. nih.govmdpi.com

Interactions with Protein Targets and Enzymes

Quercetin and its derivatives have been shown to interact with various protein targets and enzymes, most notably cyclooxygenases (COX). The COX enzymes, particularly COX-2, are key mediators of inflammation and are considered important targets in cancer prevention and therapy. plos.orgbiorxiv.org Research indicates that quercetin can suppress the expression of COX-2 at both the mRNA and protein levels, leading to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a pro-inflammatory molecule. plos.orgnih.gov

The mechanism behind this suppression involves the inhibition of the p300 signaling pathway and the prevention of multiple transactivators from binding to the COX-2 promoter. nih.gov Quercetin has been observed to inhibit the histone acetyltransferase (HAT) activity of p300, which in turn reduces the acetylation of NF-κB, a key transcription factor for COX-2 expression. nih.gov In silico docking analyses have further supported the potential for quercetin and its derivatives to interact with and inhibit both COX-1 and COX-2 enzymes. biorxiv.orgbiorxiv.org This interaction with COX enzymes highlights the anti-inflammatory and potential anti-cancer properties of quercetin compounds. plos.orgbiorxiv.org

Elucidation of Antioxidant Mechanisms of Action

The antioxidant properties of quercetin and its glycosides are a cornerstone of their biological activity. These mechanisms are primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Radical Scavenging Capacities

Quercetin and its derivatives have demonstrated significant radical scavenging activity in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.govresearchgate.net The ability to donate a hydrogen atom is central to their capacity to neutralize free radicals. nih.gov The molecular structure of quercetin, particularly the presence of hydroxyl groups on the B-ring, is crucial for this activity. nih.gov

Studies have shown that the radical scavenging activity of quercetin derivatives can be influenced by their specific structure. For instance, some galloyl-containing quercetin glycosides have exhibited even stronger antioxidant activities than quercetin itself in certain assays. researchgate.net The scavenging effect is often concentration-dependent, with higher concentrations generally leading to greater radical inhibition. nih.gov

Table 1: Radical Scavenging Activity of Quercetin and Related Compounds

| Compound | Assay | IC50 (µM) | Source |

| Quercetin | DPPH | 4.60 ± 0.3 | mdpi.com |

| Rutin (B1680289) | DPPH | 5.02 ± 0.4 | mdpi.com |

| Quercetin Hybrid 8b | DPPH | 6.17 ± 0.3 | mdpi.com |

| Quercetin Hybrid 8a | DPPH | 7.26 ± 0.3 | mdpi.com |

| Quercetin | ABTS | 48.0 ± 4.4 | mdpi.com |

| Rutin | ABTS | 95.3 ± 4.5 | mdpi.com |

| Quercetin Hybrid 6a | ABTS | 49.8 ± 3.5 | mdpi.com |

| Quercetin Hybrid 8a | ABTS | 62.4 ± 3.5 | mdpi.com |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 µg/mL | nih.gov |

| (+)-catechin hydrate | ABTS | 3.12 ± 0.51 µg/mL | nih.gov |

| Caffeic acid | ABTS | 1.59 ± 0.06 µg/mL | nih.gov |

| Rutin hydrate | ABTS | 4.68 ± 1.24 µg/mL | nih.gov |

| Hyperoside | ABTS | 3.54 ± 0.39 µg/mL | nih.gov |

| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | nih.gov |

| Kaempferol | ABTS | 3.70 ± 0.15 µg/mL | nih.gov |

| IC50 represents the concentration required to inhibit 50% of the radical-scavenging effect. A lower value indicates stronger activity. |

Metal Chelating Properties

In addition to radical scavenging, quercetin and its derivatives can act as antioxidants by chelating metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). biorxiv.orgplos.org These metal ions can participate in oxidative reactions, and by binding to them, quercetin can prevent the formation of damaging reactive oxygen species. biorxiv.org The ability of flavonoids to chelate metal ions is attributed to the presence of multiple hydroxyl groups and a carbonyl moiety in their structure. plos.org

Research has demonstrated that quercetin can effectively inhibit metal-ion-accelerated formation of advanced glycation end products (AGEs). nih.govresearchgate.net However, the interaction with metal ions can be complex. For instance, while quercetin shows strong antioxidant properties against iron-induced damage, its protective effect is less pronounced against zinc-induced damage. plos.org Interestingly, under certain conditions with copper ions, quercetin has been observed to exhibit pro-oxidant activity. plos.org This highlights that the antioxidant or pro-oxidant nature of quercetin can depend on the specific metal ion and the surrounding chemical environment. plos.org

Investigation of Antimicrobial Modalities within Plant Extracts Containing Quercetin 3-(2R-apiosylrutinoside)

Plant extracts containing quercetin and its glycosides have shown promising antimicrobial activity against a range of pathogens. nih.govbrieflands.com The mechanisms of this antimicrobial action are multifaceted and include damaging the bacterial cell membrane, altering membrane permeability, inhibiting the synthesis of nucleic acids and proteins, and preventing the formation of biofilms. nih.gov

Cellular Responses in In Vitro Mammalian Cell Models

In vitro studies using mammalian cell models have provided further insights into the cellular responses elicited by quercetin and its derivatives. For instance, in human gingival fibroblast cells, these compounds have been investigated for their potential therapeutic effects. While specific studies on Quercetin 3-(2R-apiosylrutinoside) in these cells are limited, the broader research on quercetin provides valuable context.

Quercetin has been shown to protect various cell types from oxidative stress-induced damage. mdpi.com In mouse hippocampal cells, quercetin protected against glutamate-induced oxidative toxicity and lipid peroxidation. mdpi.com Furthermore, in human breast cancer cells, quercetin has been found to suppress COX-2 expression and angiogenesis. plos.orgnih.gov These cellular responses, including the modulation of inflammatory pathways and protection against oxidative damage, are critical for maintaining cellular health and are relevant to the potential applications of Quercetin 3-(2R-apiosylrutinoside) in various therapeutic areas.

Comparative Academic Investigations

Comparative Analysis of Biological Activities with Parent Aglycone (Quercetin) and Other Glycosylated Derivatives

The biological activity of flavonoid glycosides is significantly influenced by the nature and position of the sugar moieties attached to the aglycone. nih.gov The parent molecule, quercetin (B1663063), is a potent antioxidant and exhibits a wide range of biological effects, including anti-inflammatory and enzyme-inhibitory activities. mdpi.comnih.gov However, its low water solubility and poor bioavailability can limit its in vivo efficacy. exlibrisgroup.comwikipedia.org

Glycosylation, the attachment of sugar units, generally increases the water solubility of quercetin. However, it can also modulate its intrinsic biological activity. The sugar part of the molecule can affect how the compound is absorbed, metabolized, and interacts with cellular targets.

Studies comparing quercetin with its common glycosides (rutin, isoquercitrin (B50326), hyperoside) have shown that the aglycone (quercetin) often exhibits the highest antioxidant activity in in vitro chemical assays. mdpi.com The presence of a sugar moiety can diminish this activity. For instance, research on mitochondrial function revealed that while quercetin and its glycosides all demonstrated antioxidant effects, quercetin itself was the most potent. mdpi.com

The complex trisaccharide (apiosyl-rhamnosyl-glucose) attached to quercetin in Quercetin 3-(2R-apiosylrutinoside) makes its activity profile distinct. While direct comparative studies are less common, the large, branched sugar chain is expected to significantly impact its interaction with enzymes and cell membranes compared to simpler glycosides like isoquercitrin (one glucose unit) or rutin (B1680289) (a disaccharide). For example, in studies of angiotensin-converting enzyme (ACE) inhibition, quercetin showed higher activity than rutin, suggesting the size and type of the sugar play a crucial role. nih.gov Conversely, some studies have found that certain glycosides may have enhanced effects in specific biological systems, potentially due to improved bioavailability or targeted delivery. nih.gov

Table 2: Comparative Biological Activity Profile

Future Directions and Emerging Research Avenues

Elucidation of Complete Biosynthetic Routes and Regulatory Networks Specific to Quercetin (B1663063) 3-(2R-apiosylrutinoside)

The biosynthesis of quercetin itself originates from the phenylpropanoid pathway, a well-established metabolic route in plants. researchgate.net This process culminates in the formation of the quercetin aglycone. However, the subsequent glycosylation steps that attach the complex apiosylrutinoside sugar moiety are highly specific and represent a significant knowledge gap. Future research must focus on identifying the complete enzymatic cascade responsible for constructing this trisaccharide and attaching it to the quercetin core.

Key research objectives include:

Identifying the sequence of sugar transfers: Determining the precise order in which glucose, rhamnose, and the rare apiose sugar are added to the quercetin molecule.

Gene discovery: Identifying and cloning the genes that encode the specific UDP-glycosyltransferases (UGTs) involved at each step of the glycosylation process.

Regulatory network analysis: Investigating how the expression of these biosynthetic genes is controlled within the plant. This includes identifying specific transcription factors and signaling pathways that respond to developmental cues or environmental stresses, thereby regulating the production of Quercetin 3-(2R-apiosylrutinoside).

Understanding this biosynthetic pathway is not only of fundamental scientific interest but also opens the door to metabolic engineering approaches for enhanced production of this specific compound in plant or microbial systems.

Detailed Enzymology of Glycosyltransferases and Hydrolases with Specificity for Quercetin 3-(2R-apiosylrutinoside)

Closely linked to the biosynthetic pathway is the need for a detailed enzymatic characterization of the key proteins involved. The synthesis and breakdown of Quercetin 3-(2R-apiosylrutinoside) are controlled by specific glycosyltransferases and hydrolases, respectively. While various flavonoid glycosyltransferases have been identified, such as a fungal glucosyltransferase from Beauveria bassiana capable of glycosylating quercetin usu.edu and UGT707B1 involved in making quercetin sophorosides nih.gov, the enzymes specific to the apiosylrutinoside structure are unknown.

Future enzymology studies should aim to:

Isolate and purify the specific glycosyltransferases from plant sources known to produce the compound.

Characterize enzyme kinetics , including substrate specificity (for both the flavonoid acceptor and sugar donors), pH and temperature optima, and cofactor requirements.

Determine the crystal structure of these enzymes to provide insight into their catalytic mechanisms and the basis for their high specificity.

Identify and characterize corresponding hydrolases (e.g., β-glucosidases, rhamnosidases) from plant or gut microbial sources that are capable of cleaving the sugar moieties. This is crucial for understanding the metabolism and bioavailability of the parent compound in vivo.

Table 1: Examples of Characterized Glycosyltransferases in Flavonoid Biosynthesis

| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference |

| UGT707B1 | Crocus sativus | Kaempferol, Quercetin | Kaempferol/Quercetin 3-O-sophorosides | nih.gov |

| BbGT | Beauveria bassiana | Quercetin | Quercetin-7-O-β-D-glucoside, Quercetin-3-O-β-D-glucoside | usu.edu |

| AtUGT78D2 | Arabidopsis thaliana | Quercetin, Kaempferol | Quercetin/Kaempferol 3-O-rutinoside | genome.jp |

Advanced Metabolomics and Proteomics Applications for Comprehensive Target Identification

A central question in flavonoid research is identifying the direct molecular targets through which they exert their biological effects. Advanced "omics" technologies offer powerful, unbiased approaches to address this. While studies on quercetin have used these methods—for instance, metabolomics to track lung inflammation in mice nih.gov and proteomics to identify modulated proteins in cancer cells mdpi.comresearchgate.net—these applications must be specifically tailored to Quercetin 3-(2R-apiosylrutinoside). The glycoside's distinct physicochemical properties likely lead to a unique set of molecular interactions and cellular targets compared to its aglycone.

Emerging research strategies include:

Comparative Metabolomics: Comparing the metabolic fingerprints of cells or tissues treated with Quercetin 3-(2R-apiosylrutinoside) versus quercetin aglycone to pinpoint unique metabolic pathways affected by the glycoside.

Chemical Proteomics: Utilizing the compound as a molecular probe to "fish out" and identify its direct binding partners from complex protein lysates. Techniques like PROTAC (Proteolysis Targeting Chimera) technology could be adapted to identify proteins for targeted degradation, thus validating them as functional targets. nih.gov

Quantitative Proteomics (e.g., SILAC): Quantifying changes in the entire proteome of cells following treatment to build a comprehensive picture of the cellular response, revealing modulated signaling pathways, enzyme activity, and cellular machinery. researchgate.net

Development of Sustainable Extraction and Purification Strategies for Research-Scale Production

To enable robust biological and preclinical investigation, a reliable supply of the pure compound is essential. Currently, obtaining specific flavonoid glycosides in high purity and sufficient quantity is a major bottleneck. Research is needed to develop efficient and sustainable methods for producing research-grade Quercetin 3-(2R-apiosylrutinoside).

This involves a two-pronged approach:

Optimization of Natural Source Extraction:

Screening various plant sources to identify species with high concentrations of the target compound.

Developing green extraction techniques (e.g., supercritical fluid, microwave-assisted extraction) to replace traditional, solvent-heavy methods.

Establishing multi-step purification protocols, likely combining techniques like macroporous resin adsorption followed by column chromatography (e.g., Sephadex LH-20, HPLC) to achieve high purity (>95%), adapting methods used for similar compounds like quercetin-3-O-sophoroside. nih.govresearchgate.net

Exploration of Biotechnological Production:

Leveraging the identified biosynthetic genes (from section 8.1) for heterologous expression in microbial hosts like E. coli or yeast, creating cellular factories for the compound.

Table 2: Purification of Flavonoid Glycosides from Plant Sources

| Compound | Plant Source | Purification Method | Final Purity | Reference |

| Quercetin-3-O-sophoroside | Poacynum hendersonii | Macroporous Resin (HPD-300) + Sephadex LH-20 Chromatography | 93.5% | nih.gov |

| Isoquercitrin (B50326) | Poacynum hendersonii | Macroporous Resin (HPD-300) + Sephadex LH-20 Chromatography | 95.6% | nih.gov |

| Apigenin 7-O-glycoside | Petroselinum crispum | Column Chromatography | N/A | jmp.ir |

Comprehensive In Vivo Mechanistic Studies in Model Organisms (e.g., Animal Models)

Ultimately, the therapeutic potential of Quercetin 3-(2R-apiosylrutinoside) must be evaluated in a physiological context. While quercetin has been studied in various animal models for conditions like rheumatoid arthritis nih.gov and Alzheimer's disease mdpi.com, it is crucial to conduct similar rigorous studies specifically with the glycoside. Due to its different size, polarity, and solubility, its absorption, distribution, metabolism, and excretion (ADME) profile will differ significantly from the aglycone, likely leading to distinct in vivo activity.

Future in vivo research should focus on:

Pharmacokinetic Profiling: Characterizing the ADME properties of Quercetin 3-(2R-apiosylrutinoside) to understand its bioavailability and whether it reaches target tissues intact or is metabolized first.

Disease Model Testing: Evaluating its efficacy in established animal models of inflammatory, metabolic, or neurodegenerative diseases.

Mechanism of Action Validation: In treated animals, analyzing key biomarkers identified from in vitro and 'omics' studies. This includes measuring target enzyme activities, expression of inflammatory cytokines (e.g., TNF-α, IL-6), markers of oxidative stress, and activation of key signaling pathways (e.g., NF-κB). nih.govnih.gov

These studies will be critical for determining whether Quercetin 3-(2R-apiosylrutinoside) offers any therapeutic advantages over quercetin, potentially through improved bioavailability or novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating Quercetin 3-(2R-apiosylrutinoside) from natural sources, and how can purity be validated?

- Methodological Answer : Extraction efficiency depends on solvent polarity, hydrolysis conditions, and chromatographic purification. Acid hydrolysis (e.g., HCl or acetic acid) coupled with reflux is commonly used, but parameters like acid concentration and time must be optimized via experimental designs such as central composite design . Purity validation requires HPLC coupled with UV/Vis or MS detection, using certified reference standards (e.g., quercetin glycosides) for calibration . Structural confirmation via NMR (e.g., and ) is critical to distinguish glycosylation patterns .

Q. How can researchers differentiate Quercetin 3-(2R-apiosylrutinoside) from structurally similar flavonoids like rutin or quercitrin?

- Methodological Answer : Advanced spectroscopic techniques are essential. For example:

- Mass Spectrometry (MS) : Identify molecular ion peaks and fragmentation patterns (e.g., loss of apiosyl or rutinoside moieties) .

- NMR : Compare chemical shifts for sugar residues (e.g., apiosyl vs. rhamnosyl in rutin) and aglycone protons .

- Chromatography : Use reverse-phase HPLC with gradient elution to separate compounds based on polarity differences .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity (e.g., antioxidant or anti-inflammatory effects)?

- Methodological Answer : Standard assays include:

- Antioxidant : DPPH radical scavenging, FRAP, or ORAC assays, with Trolox or ascorbic acid as positive controls .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 quantification in LPS-stimulated macrophages .

- Dose-response curves : Required to calculate IC values and compare potency with other flavonoids.

Advanced Research Questions

Q. How can computational tools (e.g., molecular docking) predict the interaction of Quercetin 3-(2R-apiosylrutinoside) with therapeutic targets like viral proteases?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Focus on binding affinity (ΔG) and hydrogen bonding with catalytic residues (e.g., SARS-CoV-2 papain-like protease) .

- Validation : Perform molecular dynamics simulations (e.g., GROMACS) to assess complex stability over time. Normal mode analysis (iMODS server) evaluates conformational flexibility .

- Comparative Studies : Compare results with other quercetin derivatives (e.g., 3-O-arabinoside vs. 3-O-rutinoside) to identify structure-activity relationships .

Q. What experimental strategies resolve discrepancies in reported bioactivity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Standardization : Use certified reference materials and harmonize assay protocols (e.g., cell lines, incubation times) .

- Meta-analysis : Systematically review literature (e.g., PRISMA guidelines) to identify confounding variables like solvent effects or impurity interference .

- Reproducibility Testing : Independent replication in multiple labs with blinded sample analysis .

Q. How can researchers elucidate the metabolic fate of Quercetin 3-(2R-apiosylrutinoside) in vivo, including absorption and microbiota-mediated degradation?

- Methodological Answer :

- Pharmacokinetic Studies : Administer radiolabeled compounds (e.g., -quercetin conjugates) and track distribution via LC-MS/MS in plasma/tissues .

- Gut Microbiota Models : Use fecal incubation assays under anaerobic conditions to profile metabolites (e.g., quercetin aglycone, phenolic acids) .

- Caco-2 Cell Monolayers : Assess intestinal permeability and efflux transporter involvement (e.g., P-gp inhibition) .

Q. What mechanistic studies validate its neuroprotective effects, particularly in modulating kinase signaling pathways?

- Methodological Answer :

- Kinase Assays : Use ELISA or Western blotting to quantify phosphorylation levels of PI3K/AKT, MAPK, or PKC in neuronal models (e.g., SH-SY5Y cells) .

- Gene Silencing : Apply siRNA targeting specific kinases to confirm their role in observed effects .

- In Vivo Models : Employ transgenic mice (e.g., Alzheimer’s disease models) to correlate behavioral outcomes (e.g., Morris water maze) with biomarker changes (e.g., Aβ plaque reduction) .

Methodological Considerations for Experimental Design

Q. How should researchers design studies to investigate synergistic effects with other polyphenols or drugs?

- Answer :

- Combination Index (CI) : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- Omics Approaches : Transcriptomics or metabolomics can identify pathway crosstalk (e.g., Nrf2 activation with sulforaphane) .

- Clinical Relevance : Prioritize combinations with bioavailability-enhancing agents (e.g., piperine) to improve translational potential .

Q. What quality control measures are critical for ensuring reproducibility in flavonoid research?

- Answer :

- Chemical Characterization : Provide HRMS, NMR, and elemental analysis data for novel compounds .

- Batch Consistency : Document solvent residues, polymorphic forms, and storage conditions (e.g., light/temperature sensitivity) .

- Data Reporting : Adhere to STREGA or ARRIVE guidelines for experimental transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.